molecular formula C20H23ClN2O2 B13466865 (2S)-3-(4-chlorophenyl)-2-(4-hydroxy-4-phenylpiperidin-1-yl)propanamide

(2S)-3-(4-chlorophenyl)-2-(4-hydroxy-4-phenylpiperidin-1-yl)propanamide

Cat. No.: B13466865
M. Wt: 358.9 g/mol
InChI Key: DZIRXMVFTJPICP-SFHVURJKSA-N
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Description

(2S)-3-(4-chlorophenyl)-2-(4-hydroxy-4-phenylpiperidin-1-yl)propanamide is a synthetic organic compound that belongs to the class of piperidine derivatives. Compounds of this class are often studied for their potential pharmacological properties, including analgesic and anti-inflammatory effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-3-(4-chlorophenyl)-2-(4-hydroxy-4-phenylpiperidin-1-yl)propanamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the chlorophenyl group: This step may involve electrophilic aromatic substitution reactions.

    Hydroxylation: Introduction of the hydroxyl group can be done using oxidation reactions.

    Amidation: The final step involves the formation of the amide bond, typically through condensation reactions using reagents like carbodiimides.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in the compound can undergo oxidation to form ketones or aldehydes.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like sodium hydroxide or other nucleophiles.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

The compound is studied for its reactivity and potential as a building block in organic synthesis.

Biology

Research may focus on its interactions with biological molecules and potential as a biochemical probe.

Medicine

Industry

The compound may be used in the development of pharmaceuticals or as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of (2S)-3-(4-chlorophenyl)-2-(4-hydroxy-4-phenylpiperidin-1-yl)propanamide would depend on its specific biological targets. Typically, such compounds may interact with receptors or enzymes, modulating their activity. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    (2S)-3-(4-chlorophenyl)-2-(4-hydroxy-4-phenylpiperidin-1-yl)propanamide: can be compared with other piperidine derivatives like:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and potential pharmacological properties, which may differ from other piperidine derivatives.

Properties

Molecular Formula

C20H23ClN2O2

Molecular Weight

358.9 g/mol

IUPAC Name

(2S)-3-(4-chlorophenyl)-2-(4-hydroxy-4-phenylpiperidin-1-yl)propanamide

InChI

InChI=1S/C20H23ClN2O2/c21-17-8-6-15(7-9-17)14-18(19(22)24)23-12-10-20(25,11-13-23)16-4-2-1-3-5-16/h1-9,18,25H,10-14H2,(H2,22,24)/t18-/m0/s1

InChI Key

DZIRXMVFTJPICP-SFHVURJKSA-N

Isomeric SMILES

C1CN(CCC1(C2=CC=CC=C2)O)[C@@H](CC3=CC=C(C=C3)Cl)C(=O)N

Canonical SMILES

C1CN(CCC1(C2=CC=CC=C2)O)C(CC3=CC=C(C=C3)Cl)C(=O)N

Origin of Product

United States

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